molecular formula C9H12N2O B2838145 p-(Dimethylamino)benzaldehyde oxime CAS No. 37961-71-0

p-(Dimethylamino)benzaldehyde oxime

Cat. No.: B2838145
CAS No.: 37961-71-0
M. Wt: 164.208
InChI Key: UJYKADYTQMVUAG-UHFFFAOYSA-N
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Description

p-(Dimethylamino)benzaldehyde oxime: is an organic compound with the molecular formula C9H12N2O. It is a derivative of p-(Dimethylamino)benzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields, including organic synthesis and analytical chemistry.

Scientific Research Applications

Applications in Chemistry:

    Organic Synthesis: p-(Dimethylamino)benzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds.

    Analytical Chemistry: It is employed in the detection and quantification of certain functional groups in organic molecules.

Applications in Biology and Medicine:

    Biological Staining: The compound is used in histochemical staining techniques to detect specific biomolecules.

    Pharmaceutical Development: It serves as a precursor in the synthesis of pharmaceutical compounds.

Applications in Industry:

Safety and Hazards

The safety data sheet for p-Dimethylaminobenzaldehyde, a related compound, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

The future directions for the use and study of p-(Dimethylamino)benzaldehyde oxime are not specified in the sources retrieved .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Products: Oxidation typically leads to the formation of p-(Dimethylamino)benzoic acid.

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduction can convert the oxime group back to the corresponding amine.

  • Substitution:

      Reagents: Various electrophiles can react with the oxime group.

      Products: Substitution reactions can lead to the formation of different derivatives, depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYKADYTQMVUAG-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425919
Record name p-(Dimethylamino)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2929-84-2
Record name Benzaldehyde, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-(Dimethylamino)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dimethylaminobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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